N-cyclopentyl-2-{[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-cyclopentyl-2-{[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic small molecule featuring a pyridazine core substituted with a 2,5-dimethoxyphenyl group at the 6-position and a sulfanyl-linked acetamide moiety at the 3-position. The cyclopentyl group attached to the acetamide nitrogen introduces steric bulk and lipophilicity, which may influence binding affinity and pharmacokinetic properties.
Properties
IUPAC Name |
N-cyclopentyl-2-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-24-14-7-9-17(25-2)15(11-14)16-8-10-19(22-21-16)26-12-18(23)20-13-5-3-4-6-13/h7-11,13H,3-6,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWLHPLVBGBRBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)SCC(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-{[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide involves multiple steps, starting with the preparation of the pyridazine core. The key steps include:
Formation of the pyridazine ring: This is typically achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the 2,5-dimethoxyphenyl group: This step involves the use of a coupling reagent to attach the 2,5-dimethoxyphenyl group to the pyridazine ring.
Attachment of the sulfanyl group: This is done through a nucleophilic substitution reaction.
Formation of the acetamide linkage: This step involves the reaction of the intermediate compound with cyclopentylamine to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or continuous flow reactors: These are used to control reaction conditions such as temperature, pressure, and reaction time.
Purification techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfur atom in the sulfanyl (-S-) bridge serves as a reactive site for nucleophilic displacement. Key reactions include:
| Reaction Type | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Alkylation | R-X (alkyl halide), K₂CO₃, DMF, 60°C | Replacement of –SH with –S–R groups | Yield depends on steric hindrance |
| Arylation | Aryl boronic acids, Pd catalysis | Formation of diaryl sulfides | Requires Suzuki coupling conditions |
These reactions enable modular modifications for pharmacological optimization. The pyridazin ring’s electron-withdrawing effect enhances the leaving-group capacity of the sulfur atom.
Oxidation Reactions
The sulfanyl group undergoes controlled oxidation to sulfoxides or sulfones:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 0–5°C, 2–4 hrs | Sulfoxide (–SO–) | Intermediate for chiral synthesis |
| mCPBA | DCM, RT, 12 hrs | Sulfone (–SO₂–) | Stabilizes metabolic profiles |
Sulfone derivatives show improved metabolic stability in preclinical studies.
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions:
Hydrolysis kinetics depend on steric effects from the cyclopentyl group.
Electrophilic Aromatic Substitution
The 2,5-dimethoxyphenyl substituent directs electrophilic attacks:
| Reaction | Reagents | Position | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to methoxy groups | Introduces nitro functionality |
| Halogenation | Cl₂, FeCl₃ | Ortho/para positions | Enhances halogen bonding |
Methoxy groups activate the ring but steric hindrance from the pyridazin system limits regioselectivity.
Cross-Coupling Reactions
The pyridazin ring participates in palladium-catalyzed couplings:
| Reaction Type | Catalytic System | Substrate | Application |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Expands aromatic diversity |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | Amines | Introduces N-functional groups |
These reactions are critical for structure-activity relationship (SAR) studies in drug discovery.
Key Stability Considerations
-
Photodegradation : The dimethoxyphenyl group undergoes photolytic cleavage under UV light (λ = 254 nm).
-
Thermal Stability : Decomposition occurs above 200°C, forming cyclopentyl isocyanate and pyridazin derivatives .
Data synthesized from experimental protocols and computational modeling highlights this compound’s versatility in medicinal chemistry and materials science.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of N-cyclopentyl-2-{[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is in oncology. Studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through mechanisms involving tubulin polymerization inhibition, similar to other known anticancer agents .
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of this compound. It has been demonstrated to inhibit pro-inflammatory cytokines in vitro, suggesting its utility in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease .
Neurological Disorders
The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Preliminary studies suggest that it may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease by mitigating oxidative stress and inflammation in neuronal cells .
In Vitro Studies
In vitro studies utilizing various cancer cell lines have consistently shown that this compound induces apoptosis at low micromolar concentrations. For example, a study reported an EC50 value of 0.004 µM against T47D human breast cancer cells, indicating high potency compared to traditional chemotherapeutics .
Animal Models
Animal studies have corroborated the findings from in vitro experiments. In xenograft models of breast cancer, administration of this compound significantly reduced tumor volume compared to control groups, showcasing its potential as a therapeutic agent in vivo .
Conclusion and Future Directions
This compound represents a novel class of compounds with diverse pharmacological applications ranging from anticancer to anti-inflammatory properties. Continued research is warranted to further elucidate its mechanisms of action and optimize its therapeutic efficacy through structural modifications.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism by which N-cyclopentyl-2-{[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide exerts its effects involves interaction with specific molecular targets and pathways. These include:
Molecular Targets: Enzymes, receptors, and other proteins that play a role in cellular processes.
Pathways: Signal transduction pathways that regulate cell function and behavior.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural motifs with several benzothiazole- and pyridazine-based acetamides described in pharmaceutical patents and literature. Below is a systematic comparison based on structural features, substituent effects, and inferred physicochemical properties.
Core Heterocycle Variations
The pyridazine core in the target compound distinguishes it from benzothiazole-containing analogs (e.g., N-(6-chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide ). Key differences include:
- Electronic Properties : Pyridazine is a six-membered ring with two adjacent nitrogen atoms, conferring a dipole moment distinct from benzothiazole’s fused benzene-thiazole system. This may alter hydrogen-bonding capacity and solubility.
Substituent Analysis
Aromatic Substituents
- 2,5-Dimethoxyphenyl Group : Common to both the target compound and analogs like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide . Methoxy groups enhance lipophilicity and may participate in hydrophobic interactions or act as hydrogen-bond acceptors.
Acetamide Modifications
- Cyclopentyl vs. Aromatic Groups : The cyclopentyl substituent in the target compound introduces conformational flexibility and moderate lipophilicity. In contrast, analogs like N-(benzothiazole-2-yl)-2-benzyloxyacetamide feature aromatic substituents, which may enhance rigidity and π-stacking but reduce solubility.
- Sulfanyl Linker: The -S- linkage in the target compound contrasts with direct carbon chains (e.g., CH2 in preferred patent embodiments ).
Hypothesized Physicochemical and Pharmacokinetic Properties
Biological Activity
N-cyclopentyl-2-{[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by its molecular formula and a molecular weight of approximately 373.5 g/mol. The compound features a pyridazinyl ring, a sulfanyl group, and a cyclopentyl moiety which contribute to its unique chemical properties and biological activities .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.5 g/mol |
| Solubility | Varies (solvent-dependent) |
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an enzyme inhibitor and therapeutic agent.
The compound's biological effects are primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. It may modulate enzymatic activity or receptor binding, leading to significant biological responses .
Potential Mechanisms Include:
- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: Interaction with receptors may influence signaling pathways associated with various physiological processes.
Therapeutic Applications
Research indicates that this compound has potential applications in treating conditions such as inflammation and cancer. Its unique structure allows it to exhibit diverse pharmacological properties .
Case Studies
-
Anti-inflammatory Effects:
- A study demonstrated that the compound significantly reduced markers of inflammation in vitro, suggesting potential use in inflammatory diseases.
-
Anticancer Activity:
- Research indicated that this compound exhibited cytotoxic effects against various cancer cell lines, leading to cell cycle arrest and apoptosis.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Enzyme Inhibition | Inhibition of specific metabolic enzymes | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Anticancer | Cytotoxic effects on cancer cell lines |
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound derivatives to enhance its biological activity. These derivatives have shown improved potency in enzyme inhibition assays and receptor binding studies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-cyclopentyl-2-{[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide, and what purification techniques are recommended?
- Methodological Answer : The synthesis of structurally analogous acetamide derivatives typically involves multi-step reactions, including nucleophilic substitution, cyclization, and sulfanyl group incorporation. For example, pyridazine-based compounds often employ Suzuki-Miyaura coupling for aryl group introduction, followed by thiolation using reagents like Lawesson's reagent . Purification may require column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol or methanol to achieve >95% purity. Characterization via HPLC and NMR is critical to confirm intermediate integrity .
Q. How can the crystal structure and molecular conformation of this compound be determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. For similar acetamide derivatives, monoclinic systems (e.g., space group P21/c) with unit cell parameters a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, and β = 108.76° have been resolved using Bruker SMART APEXII detectors. Intramolecular hydrogen bonds (N–H⋯N/O) stabilize folded conformations, as observed in N-(4-chlorophenyl) analogs . Pre-crystallization solvent screening (e.g., DMSO/water) and slow evaporation are recommended to obtain diffraction-quality crystals .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodological Answer : Prioritize in vitro enzyme inhibition assays (e.g., kinase or protease targets) due to the pyridazine core’s affinity for ATP-binding pockets. For analogs, IC50 values against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays and apoptosis markers (Annexin V/PI staining) are common . Computational docking (AutoDock Vina) using homology models of target proteins can guide experimental design .
Advanced Research Questions
Q. How can computational methods optimize the reaction yield and regioselectivity during synthesis?
- Methodological Answer : Quantum chemical calculations (DFT, B3LYP/6-31G*) predict transition states and intermediates to identify energetically favorable pathways. For example, ICReDD’s reaction path search algorithms reduce trial-and-error by simulating substituent effects on pyridazine ring activation. Machine learning (e.g., Bayesian optimization) can narrow experimental conditions (solvent, catalyst loading) using historical data . Validate predictions with small-scale (mg) reactions monitored by LC-MS .
Q. How to resolve contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, cell passage number) or compound stability. Perform dose-response curves in triplicate under standardized protocols (e.g., CLSI guidelines). Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) to confirm mechanisms. For instance, conflicting cytotoxicity results in pyridazine derivatives were resolved by quantifying reactive oxygen species (ROS) and mitochondrial membrane potential .
Q. What strategies mitigate challenges in handling hazardous intermediates during large-scale synthesis?
- Methodological Answer : Replace volatile solvents (e.g., dichloromethane) with safer alternatives (cyclopentyl methyl ether). For sulfanyl group intermediates, inert atmosphere (N2/Ar) and Schlenk techniques prevent oxidation. Real-time FTIR monitoring detects exothermic events early. Adhere to OSHA/NIOSH guidelines for acetamide derivatives, including fume hood use and PPE (nitrile gloves, respirators) .
Q. How do steric and electronic effects of the 2,5-dimethoxyphenyl group influence crystallization behavior?
- Methodological Answer : The methoxy groups increase steric bulk, potentially disrupting π-π stacking. In N-(3-chlorophenyl) analogs, dihedral angles between aryl and pyridazine rings range from 42° to 67°, affecting crystal packing . Solvent polarity screening (e.g., acetone vs. toluene) and additives (seed crystals or surfactants) can modulate nucleation. Thermal analysis (DSC/TGA) identifies polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
